Product packaging for 2-[(Ethylsulfanyl)methyl]pyrazine(Cat. No.:CAS No. 59021-04-4)

2-[(Ethylsulfanyl)methyl]pyrazine

Cat. No.: B15465229
CAS No.: 59021-04-4
M. Wt: 154.24 g/mol
InChI Key: NKOCMZJVIOMYFR-UHFFFAOYSA-N
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Description

Contextualization within the broader landscape of Pyrazine (B50134) Chemistry and Organosulfur Heterocycles Research

Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring. researchgate.net They are found in nature and are often associated with the aromas of roasted, toasted, and fermented foods. wikipedia.org The field of pyrazine chemistry is vast, with research spanning from flavor and fragrance applications to pharmaceuticals and materials science. researchgate.net

The introduction of a sulfur atom, as seen in 2-[(Ethylsulfanyl)methyl]pyrazine, places it within the realm of organosulfur heterocycles. These compounds are known for their diverse biological activities and are integral to many pharmaceutical and agrochemical products. nih.gov The combination of the pyrazine ring and the ethylsulfanylmethyl group creates a molecule with a distinct chemical personality, influencing its reactivity, aroma, and potential biological interactions. The study of such compounds contributes to a deeper understanding of structure-activity relationships in both pyrazine and organosulfur chemistry. nih.govtandfonline.com

Historical Trajectories and Foundational Discoveries Pertaining to Pyrazine Derivatives

The history of pyrazine chemistry dates back to the 19th century, with some of the earliest synthetic methods for pyrazine and its derivatives still in use today. wikipedia.org For instance, the Staedel–Rugheimer pyrazine synthesis was developed in 1876, and the Gutknecht pyrazine synthesis followed in 1879. wikipedia.org These foundational discoveries paved the way for the exploration of a vast array of pyrazine derivatives.

The significance of pyrazines in food chemistry became increasingly apparent as analytical techniques advanced, allowing for their identification as key flavor and aroma compounds in a multitude of products. wikipedia.orgfemaflavor.org This led to extensive research into the synthesis of various alkyl- and alkoxy-pyrazines to be used as food additives. The exploration of sulfur-containing pyrazines is a more recent development, driven by the quest for novel flavor profiles and bioactive molecules.

Current Research Imperatives and Emerging Scholarly Interests in this compound and its Analogues

Contemporary research on this compound and similar compounds is multifaceted. A primary focus remains on its role as a flavor and fragrance agent. Its characteristic nutty, roasted, and savory notes make it a valuable component in the food industry. perfumerflavorist.com

Beyond its sensory properties, there is a growing interest in the potential biological activities of pyrazine derivatives, including those containing sulfur. nih.govresearchgate.netnih.gov Researchers are investigating the antimicrobial, and other pharmacological properties of novel pyrazine compounds. researchgate.netnih.gov The synthesis of analogues of this compound, where the ethyl group or the sulfur linkage is modified, allows for the systematic exploration of how these structural changes impact the molecule's properties. This line of inquiry is crucial for the rational design of new compounds with specific applications, whether in the realm of flavor chemistry or medicine.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaKey CharacteristicsPotential Applications
This compoundC7H10N2SNutty, roasted aromaFlavoring agent
2-MethylpyrazineC5H6N2Nutty, chocolate-like odor thegoodscentscompany.comFlavoring agent, fragrance perfumerflavorist.comthegoodscentscompany.comchemimpex.com
2-Ethyl-5-methylpyrazineC7H10N2Roasted, baked potato odor nih.govnih.govFlavoring agent nih.gov
2-Ethyl-3-methylthiopyrazineC7H10N2SFlavoring agent
TetramethylpyrazineC8H12N2Scavenges superoxide (B77818) anions wikipedia.orgPotential therapeutic applications

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B15465229 2-[(Ethylsulfanyl)methyl]pyrazine CAS No. 59021-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59021-04-4

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)pyrazine

InChI

InChI=1S/C7H10N2S/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3

InChI Key

NKOCMZJVIOMYFR-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=CN=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylsulfanyl Methyl Pyrazine and Its Analogues

Classical and Established Synthetic Routes to Pyrazine (B50134) and Alkylpyrazine Cores

Traditional methods for constructing the pyrazine core have been well-established for over a century and typically rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by an oxidation step. These foundational reactions remain relevant for their simplicity and robustness in accessing the basic pyrazine scaffold.

Elucidation of Reaction Mechanisms in the Formation of Pyrazine Scaffolds

The archetypal synthesis of pyrazines involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. The mechanism commences with the nucleophilic attack of one of the amine groups on a carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to form an imine. A subsequent intramolecular cyclization between the remaining amino and carbonyl functionalities yields a dihydropyrazine. This non-aromatic intermediate is then oxidized to the stable aromatic pyrazine ring. rsc.orgresearchgate.netresearchgate.net Air is often a sufficient oxidant, though others like manganese dioxide (MnO₂) or copper(II) oxide can be employed to facilitate this final aromatization step. researchgate.nettandfonline.com

Two of the oldest named reactions for pyrazine synthesis are the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses. rsc.orgacs.org Both are based on the self-condensation of two molecules of an α-amino ketone. In the Staedel–Rugheimer synthesis, for example, a 2-haloacetophenone is reacted with ammonia (B1221849) to generate the α-amino ketone in situ, which then dimerizes, cyclizes, and oxidizes to form the corresponding tetrasubstituted pyrazine. rsc.orgacs.org

Precursor Design and Strategic Selection for 2-[(Ethylsulfanyl)methyl]pyrazine Synthesis

The targeted synthesis of this compound necessitates a strategic approach to precursor selection. A plausible and efficient retrosynthetic pathway involves the nucleophilic substitution of a suitable leaving group on a pre-functionalized pyrazine ring.

A common and practical precursor for this strategy is 2-(chloromethyl)pyrazine (B1585198). This intermediate can be synthesized through various methods, including the direct chlorination of 2-methylpyrazine. The subsequent reaction of 2-(chloromethyl)pyrazine with an ethanethiolate salt, such as sodium ethanethiolate (NaSEt), provides a direct route to the target molecule, this compound. This S_N2 reaction is typically straightforward and high-yielding.

Alternative strategies could involve building the pyrazine ring with the side chain already incorporated into one of the precursors. For instance, the condensation of a 1,2-diamine like ethylenediamine (B42938) with a dicarbonyl species derived from (ethylsulfanyl)acetic acid could be envisioned, although this may present challenges with precursor stability and regioselectivity. Given the accessibility of 2-(chloromethyl)pyrazine, the substitution strategy remains the more common and reliable approach.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of pyrazine synthesis can be highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and oxidant. For instance, in the synthesis of tetraphenylpyrazine through the oxidative coupling of acetophenone (B1666503) with ethylenediamine, a copper-based metal-organic framework, [Cu₂(bdc)₂(bpy)], has been utilized as a heterogeneous catalyst. researchgate.net

A study on this reaction revealed that the choice of solvent and oxidant significantly impacts the yield. The reaction failed to proceed in the absence of a catalyst or an oxidant. researchgate.net While air could serve as the oxidant, the yield was only 22%. The use of DMF as a solvent was found to increase the reaction yield. The catalyst loading was also optimized, with findings indicating that increasing the catalyst amount beyond a certain point did not significantly improve the yield. researchgate.net These findings highlight the importance of systematic optimization of each reaction parameter to achieve maximum yield and selectivity while minimizing waste and energy consumption.

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis

EntryCatalyst (mg)OxidantSolventYield (%)
10H₂O₂DMF0
210AirDMF22
310-DMF0
410H₂O₂DMF85
520H₂O₂DMF87
640H₂O₂DMF87
710H₂O₂CH₃CN75
810H₂O₂Toluene60

Data adapted from a study on the synthesis of 2,3,5,6-tetraphenylpyrazine. researchgate.net This interactive table allows for sorting and filtering to analyze the impact of different parameters on the reaction yield.

Contemporary and Sustainable Synthetic Strategies for this compound

Modern synthetic efforts are increasingly focused on developing environmentally benign, atom-economical, and efficient processes. This has led to the exploration of novel catalytic systems and technologies for pyrazine synthesis that move beyond classical methods.

Catalytic Approaches in Pyrazine Ring Formation and Functionalization

The development of novel catalytic systems has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrazines. Earth-abundant metals are particularly attractive for developing sustainable chemical processes. For example, manganese pincer complexes have been reported as effective catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form symmetrically 2,5-disubstituted pyrazines. acs.orgnih.gov This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts. acs.org

Furthermore, direct C-H functionalization has emerged as a powerful tool for derivatizing the pyrazine core without the need for pre-functionalized starting materials. rsc.org This approach avoids the generation of stoichiometric waste associated with traditional cross-coupling reactions. Palladium-catalyzed direct arylation of a pyrazine N-oxide has been successfully employed in the total synthesis of marine alkaloids, demonstrating the regioselective introduction of aryl groups onto the pyrazine ring. rsc.org Such catalytic C-H activation strategies offer a more streamlined and sustainable route to complex pyrazine analogues.

Modern technologies are also being applied to improve pyrazine synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while providing comparable or even improved yields compared to conventional heating. nih.govdergipark.org.trresearchgate.net Flow chemistry is another enabling technology that offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for seamless integration with downstream processes like crystallization. rsc.orgrsc.orgnih.gov For instance, the catalytic hydration of pyrazinecarbonitrile (B1219330) to pyrazinamide (B1679903) has been efficiently performed in a packed-bed flow reactor. rsc.orgrsc.org

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Pyrazines

Achieving high levels of selectivity is a paramount goal in modern organic synthesis. For asymmetrically substituted pyrazines, controlling the regiochemistry of substitution is crucial. Chemo-enzymatic methods offer an excellent solution to this challenge. The use of ω-transaminases (ATAs) has been demonstrated for the biocatalytic synthesis of substituted pyrazines. nih.govmanchester.ac.uknih.gov In this approach, an α-diketone is selectively aminated by the transaminase to produce an α-amino ketone intermediate. This intermediate then undergoes spontaneous oxidative dimerization to form the pyrazine product. nih.govmanchester.ac.uk The inherent selectivity of the enzyme can dictate the position of amination on an unsymmetrical diketone, leading to the formation of a single regioisomer of the final pyrazine product. scispace.com

This biocatalytic approach has been optimized by controlling the reaction pH. At a higher pH, the dimerization of the α-amino ketone to form the pyrazine is favored. However, by lowering the pH, this side reaction can be suppressed, allowing the α-amino ketone to react with other components, such as a β-keto ester in a biocatalytic Knorr-type synthesis to form substituted pyrroles. nih.gov This pH control provides a switch between two different heterocyclic products from a common enzymatic intermediate.

Table 2: Comparison of Synthetic Methodologies for Pyrazines

MethodologyKey FeaturesAdvantagesDisadvantages
Classical Condensation Condensation of 1,2-diamines and 1,2-dicarbonylsSimple, robust, well-establishedOften requires harsh conditions, can lack selectivity
Dehydrogenative Coupling Manganese-catalyzed coupling of 2-amino alcoholsHigh atom economy, sustainable (H₂O and H₂ byproducts)Limited to symmetrical 2,5-disubstitution in reported examples
Chemo-enzymatic Synthesis Transaminase-mediated amination of α-diketonesHigh chemo- and regioselectivity, mild conditionsRequires specific enzymes, potential substrate limitations
Microwave-Assisted Use of microwave irradiation to accelerate reactionsDrastically reduced reaction times, often improved yieldsRequires specialized equipment, scalability can be a concern
Flow Chemistry Continuous reaction in a flow reactorEnhanced safety and control, easy scale-up, integrationHigh initial setup cost, potential for clogging

Green Chemistry Principles and Flow Chemistry Applications in this compound Synthesis

The synthesis of pyrazine derivatives, including this compound, is increasingly benefiting from the application of green chemistry principles and flow chemistry technologies. These modern approaches aim to reduce the environmental impact of chemical processes, enhance safety, and improve efficiency compared to traditional batch methods. mdpi.comdoaj.org

Green chemistry principles are being applied to pyrazine synthesis by focusing on aspects such as the use of safer solvents, minimizing waste, and employing catalytic reactions. For instance, the development of biocatalytic approaches, which utilize enzymes, offers a milder and more environmentally friendly alternative to conventional chemical methods. rsc.org Enzymes can operate under mild conditions, reducing energy consumption and the need for hazardous reagents. rsc.org

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a tank, offers significant advantages for pyrazine synthesis. mdpi.com This methodology provides superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and safety, especially when dealing with exothermic or hazardous reactions. mdpi.comdoaj.org The enhanced mass and heat transfer in small-scale continuous reactors contribute to higher efficiency and better process control. rsc.org

A notable example is the integration of flow chemistry with plug flow crystallization for the synthesis of pyrazinamide, a related pyrazine derivative. rsc.org This integrated system allows for a seamless transition from synthesis to crystallization, providing control over the solid form and particle characteristics of the final product. rsc.org Such continuous manufacturing processes are leaner and more efficient. rsc.org Furthermore, continuous-flow systems have been developed for the enzymatic synthesis of pyrazinamide derivatives, demonstrating the successful combination of biocatalysis and flow chemistry to create more sustainable synthetic routes. rsc.org These systems can significantly reduce reaction times compared to batch enzymatic reactions. rsc.org

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Control Less precise control over temperature and mixing.Enhanced control over temperature, pressure, and reaction time. mdpi.com
Safety Higher risk with exothermic and hazardous reactions.Better management of hazardous reactions, improved safety profile. mdpi.comdoaj.org
Scalability Can be challenging to scale up from the lab.Facilitates easier transition from laboratory to industrial scale. mdpi.com
Efficiency Often longer reaction times and lower yields.Significant reduction in reaction time and improved yields. mdpi.com
Environmental Impact May generate more waste and use hazardous solvents.Promotes the use of greener solvents and minimizes waste.

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new compounds with diverse applications. researchgate.net The ability to selectively modify different parts of the molecule, namely the ethylsulfanyl moiety and the pyrazine ring, allows for the fine-tuning of its chemical and physical properties.

The ethylsulfanyl group, a thioether, presents several opportunities for chemical transformation. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and biological activity of the molecule. The sulfur atom can also be a site for alkylation or coordination with metal centers. While specific studies on the derivatization of the ethylsulfanyl group in this compound are not extensively documented in the provided results, general reactions of thioethers are well-established in organic chemistry. For instance, sulfur-functionalized substrates have been noted in the context of dehydrogenative coupling reactions, although in some cases, the sulfur functionality can inhibit reactivity. acs.org

The pyrazine ring is an electron-deficient system, which influences its reactivity. rsc.org This electronic nature makes it susceptible to nucleophilic aromatic substitution, particularly on halogenated pyrazines. rsc.org Over the past two decades, significant progress has been made in the transition metal-catalyzed functionalization of the pyrazine ring, expanding the scope of possible modifications. rsc.org

Methods such as Suzuki and Stille cross-coupling reactions are now applicable to pyrazines, allowing for the introduction of various aryl and alkyl groups. rsc.org For example, Stille cross-coupling has been used to synthesize pyrazine-containing polymers. rsc.org Direct arylation via C-H activation is another powerful technique that has been developed for the functionalization of the pyrazine ring, offering a more atom-economical approach by avoiding the pre-functionalization of the ring with a halogen. rsc.org

The introduction of various functional groups, such as bromo, methyl, methoxy, nitro, and amino groups, onto the pyrazine core has been shown to be important for tuning the properties of pyrazine derivatives. imist.ma These modifications are crucial in fields like medicinal chemistry and materials science. rsc.orgimist.ma For instance, pyrazine functionalization has been shown to enhance the antenna effect in rare-earth metal-organic frameworks. rsc.org

Transformation TypeReagents/ConditionsPotential Products
Oxidation of Ethylsulfanyl Oxidizing agents (e.g., m-CPBA, H₂O₂)2-[(Ethylsulfinyl)methyl]pyrazine, 2-[(Ethylsulfonyl)methyl]pyrazine
Alkylation of Ethylsulfanyl Alkyl halidesSulfonium salts
Nucleophilic Aromatic Substitution Nucleophiles (on halopyrazines)Substituted pyrazines
Suzuki Cross-Coupling Boronic acids, Pd catalyst, baseAryl- or alkyl-substituted pyrazines
Stille Cross-Coupling Organostannanes, Pd catalystAryl- or alkyl-substituted pyrazines
Direct C-H Arylation Aryl partners, Pd catalystAryl-substituted pyrazines
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄)Nitro-substituted pyrazines
Bromination Brominating agents (e.g., NBS)Bromo-substituted pyrazines
Amidation Amines (on pyrazine carboxylic acids/esters)Pyrazine carboxamides

Mechanistic Investigations into the Chemical Reactivity and Transformations of 2 Ethylsulfanyl Methyl Pyrazine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards electrophilic and nucleophilic reagents. thieme-connect.de

Electrophilic Aromatic Substitution (EAS):

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. thieme-connect.deslideshare.net In acidic conditions, protonation of the nitrogen atoms further deactivates the ring, making electrophilic attack even more challenging. thieme-connect.de For an electrophilic substitution to occur on the pyrazine ring, the presence of strong activating groups is typically required. researchgate.net In the case of 2-[(Ethylsulfanyl)methyl]pyrazine, the ethylsulfanylmethyl group is not a strong activating group, and therefore, direct electrophilic substitution on the pyrazine core is not a favored reaction pathway. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. thieme-connect.deum.edu.mymasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com

For this compound itself, direct nucleophilic displacement of a hydrogen atom is uncommon. thieme-connect.de However, if a halogen were present on the pyrazine ring, it would readily undergo nucleophilic substitution. For instance, the reaction of a chloropyrazine with various nucleophiles such as sodium phenoxide, sodium thiomethoxide, and sodium ethoxide in a solvent like N-methylpyrrolidone (NMP) can lead to the corresponding substituted pyrazines in good yields. um.edu.my The reactivity of halopyrazines towards nucleophiles is generally greater than that of corresponding halopyridines. thieme-connect.deresearchgate.net

The general mechanism for nucleophilic aromatic substitution on a halopyrazine is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a tetrahedral intermediate.

Elimination: The halide ion is eliminated, and the aromaticity of the pyrazine ring is restored.

The rate of nucleophilic aromatic substitution on halopyrazines is influenced by the nature of the leaving group, with the typical order of reactivity being F > Cl > Br > I. nih.gov

Oxidative and Reductive Pathways of the Sulfanyl (B85325) Group and Pyrazine Ring

Both the sulfanyl group and the pyrazine ring in this compound can undergo oxidation and reduction reactions under specific conditions.

Oxidation:

The sulfur atom in the ethylsulfanylmethyl group is susceptible to oxidation. The lone pair of electrons on the divalent sulfur atom allows for rapid oxidation. inchem.org Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. This is a common metabolic pathway for sulfur-containing compounds. inchem.org

The pyrazine ring itself can be oxidized, typically at the nitrogen atoms, to form N-oxides. scribd.com This reaction is often carried out using peracids. scribd.com The formation of N-oxides can alter the reactivity of the pyrazine ring, potentially making it more susceptible to certain substitution reactions. scribd.com

Reduction:

The pyrazine ring can be reduced to form dihydropyrazines, tetrahydropyrazines, or even piperazines, which is the fully saturated ring system. um.edu.mydoi.org The reduction of quinoxalines (benzopyrazines) to dihydro- and tetrahydroquinoxalines with reagents like sodium and alcohol has been reported, indicating the susceptibility of the pyrazine ring to reduction. um.edu.my Dihydropyrazines can be formed through the dimerization of natural amino acids to yield diketopiperazines. scribd.com

The sulfanyl group is generally not readily reduced.

Functional Group Reaction Type Typical Reagents Product(s)
Sulfanyl (-S-)OxidationPeracids (e.g., m-CPBA)Sulfoxide (-SO-), Sulfone (-SO2-)
Pyrazine RingOxidationPeracidsPyrazine-N-oxide
Pyrazine RingReductionSodium and alcohol, Catalytic hydrogenationDihydropyrazine, Tetrahydropyrazine, Piperazine

Thermal and Photochemical Reactivity Studies of this compound

Pyrazines are known for their thermal stability and are often formed during the thermal degradation of food products containing amino acids and carbohydrates. thieme-connect.de This suggests that this compound would also possess significant thermal stability. Information regarding specific thermal decomposition pathways of this compound is limited in the provided search results.

The photochemical reactivity of pyrazines is a complex area. While not directly addressed for this compound in the search results, the pyrazine ring system can participate in various photochemical reactions, including isomerizations and additions, upon absorption of UV light. The presence of the sulfanylmethyl group could potentially influence these pathways, but specific studies are needed to elucidate the exact nature of these reactions.

Coordination Chemistry and Metal-Mediated Transformations Involving this compound

The nitrogen atoms of the pyrazine ring and the sulfur atom of the ethylsulfanylmethyl group in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. rsc.orgeurjchem.comnih.gov Pyrazine itself is a well-known bridging ligand in coordination polymers, connecting metal centers to form extended structures. rsc.org

Coordination Modes:

This compound can act as a:

Monodentate ligand: Coordinating to a metal center through one of the pyrazine nitrogen atoms.

Bidentate bridging ligand: Bridging two metal centers using both pyrazine nitrogen atoms. rsc.org

Bidentate chelating ligand: Coordinating to a single metal center through one pyrazine nitrogen and the sulfur atom of the side chain, forming a stable chelate ring. The ability of similar pyrazine-based ligands to act as bidentate chelators has been demonstrated. rsc.orgresearchgate.netresearchgate.net

The coordination of pyrazine derivatives to metal ions like copper(II), cobalt(II), nickel(II), and silver(I) has been extensively studied. rsc.orgrsc.orgrsc.org The resulting metal complexes can exhibit interesting magnetic, catalytic, and biological properties. rsc.orgacs.orgnih.gov

Metal-Mediated Transformations:

The coordination of this compound to a metal center can activate the ligand towards various transformations. For instance, metal-ligand cooperation, where both the metal and the ligand participate in a reaction, has been observed in catalytic processes involving pyrazine-based pincer ligands. acs.org Such cooperation can facilitate reactions like the hydrogenation of carbon dioxide. acs.org

Furthermore, the coordination environment around the metal ion can influence the reactivity of the pyrazine ring. For example, in some transition metal complexes, the pyrazine ring has been shown to undergo cleavage and rearrangement. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Ethylsulfanyl Methyl Pyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental assessment of the molecular structure. In the case of 2-[(Ethylsulfanyl)methyl]pyrazine, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrazine (B50134) ring, as well as signals for the methylene and ethyl groups of the side chain. The pyrazine protons typically appear in the aromatic region (δ 8.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methylene protons adjacent to the pyrazine ring and the sulfur atom would likely appear as a singlet, while the ethyl group would present as a quartet and a triplet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrazine ring are expected in the δ 140-155 ppm range, with the side-chain carbons appearing in the upfield aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on spectral data of analogous compounds like 2-methyl-5-(methylthio)pyrazine and standard increments for ethyl groups.

Click to view interactive data table
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
Pyrazine H-3 ~8.55 - Doublet (d)
Pyrazine H-5 ~8.45 - Doublet (d)
Pyrazine H-6 ~8.40 - Singlet (s)
Pyrazine C-2 - ~152.0 -
Pyrazine C-3 - ~144.5 -
Pyrazine C-5 - ~143.0 -
Pyrazine C-6 - ~142.5 -
-CH₂-S- ~3.80 ~35.0 Singlet (s)
-S-CH₂-CH₃ ~2.60 ~26.0 Quartet (q)
-S-CH₂-CH₃ ~1.25 ~14.5 Triplet (t)

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyrazine ring and the side chain to their respective carbon signals shown in Table 1.

Beyond static structure, NMR can probe dynamic processes. Variable-temperature (VT) NMR studies can provide insights into conformational dynamics, such as the rotational barriers around the C-S and pyrazine-CH₂ bonds. By analyzing changes in chemical shifts or the coalescence of signals at different temperatures, the energy barriers for these rotations can be determined.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to investigate through-space interactions. This would reveal the spatial proximity between protons on the pyrazine ring and those on the (ethylsulfanyl)methyl side chain, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. The calculated exact mass of the molecular ion [M]⁺• for C₇H₁₀N₂S is 154.0565. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint. For this compound, the fragmentation is expected to be directed by the pyrazine ring and the sulfur atom.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond, leading to the loss of an ethylsulfanyl radical (•SCH₂CH₃) to form a stable pyrazinylmethyl cation at m/z 93.

Benzylic-type cleavage: Cleavage of the bond between the methylene bridge and the pyrazine ring, forming a pyrazine radical and an [M-C₅H₃N₂]⁺ ion at m/z 75.

Loss of an ethyl radical: Cleavage of the S-CH₂ bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an ion at m/z 125.

Table 2: Predicted Key Mass Fragments for this compound

Click to view interactive data table
m/z (Predicted) Proposed Fragment Ion Formula
154 Molecular Ion [M]⁺• [C₇H₁₀N₂S]⁺•
125 [M - C₂H₅]⁺ [C₅H₅N₂S]⁺
93 [M - C₂H₅S]⁺ [C₅H₅N₂]⁺
75 [M - C₅H₃N₂]⁺ [C₂H₇S]⁺

By analyzing these characteristic fragments, MS/MS provides definitive confirmation of the connectivity of the (ethylsulfanyl)methyl group to the pyrazine ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum is unique to the compound's structure and provides a "molecular fingerprint" that can be used for identification and functional group analysis.

For this compound, the spectra would be characterized by several key vibrational modes:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, characteristic of the C-H bonds on the pyrazine ring.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methylene and ethyl groups.

C=N and C=C Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region, which are characteristic of the pyrazine ring vibrations.

CH₂ Bending (Scissoring): A band typically found around 1465 cm⁻¹.

C-S Stretching: A weaker absorption in the range of 600-800 cm⁻¹, characteristic of the carbon-sulfur single bond.

FTIR and Raman are complementary techniques. Vibrations that are strong in FTIR (those with a large change in dipole moment) may be weak in Raman, and vice-versa. For instance, the C-S stretch is often more prominent in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 3: Predicted Principal Vibrational Frequencies for this compound Predicted values based on spectral data of analogous pyrazine and organosulfur compounds.

Click to view interactive data table
Wavenumber (cm⁻¹) Vibrational Mode Assignment Technique
3030-3080 Aromatic C-H Stretch FTIR, Raman
2850-2960 Aliphatic C-H Stretch FTIR, Raman
1500-1580 Pyrazine Ring (C=N, C=C) Stretch FTIR, Raman
~1465 -CH₂- Scissoring FTIR
1000-1200 Pyrazine Ring Breathing/Deformation FTIR, Raman
600-800 C-S Stretch Raman (stronger), FTIR (weaker)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. For organic molecules containing heteroatoms and unsaturated systems, such as the pyrazine ring, the most significant electronic transitions are typically n→π* (an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (an electron from a bonding π orbital to an anti-bonding π orbital).

The pyrazine ring, a key structural feature of this compound, is an aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms possess non-bonding electrons (n-electrons), and the ring itself has a system of π-electrons. Consequently, pyrazine and its derivatives are known to exhibit both n→π* and π→π* transitions in their UV-Vis spectra. The n→π* transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to the higher energy π→π* transitions.

The electronic transitions in pyrazine itself have been a subject of study. Aromatic nitrogen heterocyclic molecules like pyrazine display near UV absorption bands corresponding to these n→π* and π→π* transitions. The presence of the (ethylsulfanyl)methyl substituent on the pyrazine ring in this compound is expected to influence the precise wavelengths of these absorptions (λmax). Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals General Wavelength Region Expected Molar Absorptivity (ε)
n→π* Non-bonding (N lone pair) to π* anti-bonding Longer UV (near visible) Low (10-100 L·mol⁻¹·cm⁻¹)
π→π* π bonding to π* anti-bonding Shorter UV High (1000-10,000 L·mol⁻¹·cm⁻¹)

X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound in its solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The diffraction pattern is a unique fingerprint of the crystal lattice and the arrangement of atoms within it. While the crystal and molecular structure of the parent compound, pyrazine, was determined as early as 1957, indicating a planar ring structure, specific crystallographic data for this compound is not available in the public domain.

However, crystallographic studies of other pyrazine derivatives have been conducted. For instance, the synthesis and X-ray diffraction analysis of various substituted pyrazines have been reported in the context of developing new materials and understanding their solid-state properties. These studies reveal how different substituents on the pyrazine ring influence the molecular packing and intermolecular forces, such as hydrogen bonding and π-π stacking. For this compound, a crystal structure determination would reveal the conformation of the (ethylsulfanyl)methyl side chain relative to the pyrazine ring and how the molecules pack in the crystal lattice.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis. For a compound like this compound, which is known as a flavor and aroma compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In GC, the sample is vaporized and passed through a long column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Pyrazines, including their alkyl and thioether derivatives, are frequently analyzed by GC-MS, especially in the context of food and flavor chemistry. For this compound, a GC-MS analysis would provide its retention time, which is characteristic for a given set of chromatographic conditions, and its mass spectrum. The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight, as well as a series of fragment ion peaks resulting from the cleavage of the molecule in the ion source. The fragmentation pattern is predictable and provides structural information; for example, cleavage of the C-S and C-C bonds in the side chain would be expected. While a specific, published mass spectrum for this compound was not found, the table below outlines the expected key ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (mass-to-charge ratio) Description
[C₇H₁₀N₂S]⁺ 154 Molecular Ion (M⁺)
[C₅H₅N₂S]⁺ 125 Loss of ethyl group (•C₂H₅)
[C₆H₇N₂]⁺ 107 Loss of ethylthio radical (•SC₂H₅)
[C₅H₅N₂]⁺ 93 Pyrazinylmethyl cation

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of a wide range of compounds, including those that are not volatile enough for GC. UPLC utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. The coupling to a tandem mass spectrometer (MS/MS) allows for very specific detection and quantification, even in complex matrices.

The analysis of pyrazines in various food products, such as soy sauce aroma type Baijiu, has been successfully performed using UPLC-MS/MS. In a typical UPLC-MS/MS method for this compound, the compound would first be separated on a suitable UPLC column (e.g., a C18 column). It would then be ionized, typically using electrospray ionization (ESI) in positive mode. In the first mass analyzer, the protonated molecular ion [M+H]⁺ would be selected. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantitative analysis.

While a specific UPLC-MS/MS method for this compound is not detailed in the provided search results, the general parameters for the analysis of pyrazines can be inferred.

Table 3: General Parameters for UPLC-MS/MS Analysis of Pyrazines

Parameter Description
UPLC System
Column Typically a reversed-phase column (e.g., C18)
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid
MS/MS System
Ionization Mode Electrospray Ionization (ESI), positive mode
Precursor Ion [M+H]⁺
Product Ions Specific fragments resulting from the collision-induced dissociation of the precursor ion
Detection Mode Selected Reaction Monitoring (SRM)

This methodology allows for the accurate quantification of this compound in various research matrices and is crucial for assessing its purity.

Computational and Theoretical Chemistry Studies on 2 Ethylsulfanyl Methyl Pyrazine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a standard method for studying the structure and properties of pyrazine (B50134) derivatives due to its favorable balance of accuracy and computational cost. imist.ma The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p), is commonly used to perform geometry optimizations and predict spectroscopic data. imist.manih.govsemanticscholar.org

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to infrared (IR) and Raman spectral bands. Theoretical calculations on pentacarbonyl(2-methylpyrazine)chromium(0) have shown that DFT methods can produce results that align well with experimental IR and NMR spectra. nih.gov Similarly, DFT can be used to calculate NMR chemical shifts, which are crucial for interpreting experimental NMR data and confirming the structure of 2-[(Ethylsulfanyl)methyl]pyrazine.

Table 1: Representative DFT-Calculable Parameters for this compound
Parameter TypeSpecific ExamplesComputational MethodApplication
Molecular GeometryBond lengths (C-N, C-C, C-S), Bond angles, Dihedral anglesDFT (e.g., B3LYP/6-311G++(d,p))Determination of the stable 3D structure.
Vibrational FrequenciesC-H stretching, Ring deformation modes, C-S stretchingDFT (e.g., B3LYP/6-311G++(d,p))Prediction and assignment of IR and Raman spectra.
NMR Chemical Shifts1H, 13C chemical shiftsGIAO-DFTStructural elucidation and comparison with experimental NMR. epstem.net
Electronic PropertiesDipole moment, Mulliken atomic charges, NBO chargesDFTUnderstanding polarity, charge distribution, and reactivity sites. semanticscholar.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular systems from first principles. semanticscholar.org These methods are particularly valuable for elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers.

For this compound, ab initio calculations could be employed to study its synthesis, degradation, or reactions with other molecules. For example, a study on the thermal reactions of fluoroalkanesulfonyl azides with pyrazine used DFT to map out four possible reaction channels, including stepwise and concerted pathways. researchgate.net A similar approach could be applied to understand the reactivity of the sulfur atom or the pyrazine ring in this compound.

By calculating the energies of reactants, products, and intermediate transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding chemical kinetics. Such studies on pyrazine derivatives have revealed how different substituents can influence reactivity by altering the energy of frontier molecular orbitals (HOMO and LUMO). semanticscholar.org

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation at a given temperature. nih.govnih.gov

For this compound, a key area of interest is the conformational freedom of the (ethylsulfanyl)methyl substituent. The molecule has several rotatable bonds, primarily the C-C bond linking the methyl group to the ring and the C-S bond of the ethyl group. Rotation around these bonds can lead to different spatial arrangements (conformers) of the molecule.

MD simulations can be used to explore this conformational landscape extensively. By simulating the molecule's behavior over nanoseconds, it is possible to identify the most stable conformers and the energy barriers for converting between them. nih.gov This information is crucial, as the conformation of the molecule can significantly impact its physical properties and how it interacts with other molecules. Studies on other flexible molecules have successfully used MD to understand conformational stability and transitions. nih.govnih.gov

Table 2: Focus of Molecular Dynamics on this compound
Simulation AspectKey Parameters to MonitorDerived Information
Conformational SamplingDihedral angles (e.g., N-C-C-S, C-C-S-C)Identification of low-energy conformers and rotational energy barriers.
Solvent EffectsRadial distribution functions (RDFs) around solute atomsUnderstanding of how solvent molecules (e.g., water) structure around the pyrazine and its side chain.
Flexibility AnalysisRoot-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)Quantification of the flexibility of different parts of the molecule, such as the ethyl chain versus the rigid pyrazine ring. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues (Non-Biological Activity Endpoint-Focused)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. ijournalse.org These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create a mathematical equation that predicts a specific property. semanticscholar.orgijournalse.org

For a series of analogues of this compound, a QSPR model could be developed to predict non-biological properties such as boiling point, vapor pressure, or odor threshold. A 2D-QSPR study on 78 pyrazine derivatives successfully created a model to predict olfactive thresholds using descriptors calculated with DFT. ijournalse.org

The process involves:

Building a Dataset: A series of pyrazine analogues with known experimental values for a target property is assembled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). ijournalse.orgmdpi.com

Model Development and Validation: Statistical methods are used to select the most relevant descriptors and build a predictive model. nih.gov The model's robustness and predictive power are then rigorously tested. semanticscholar.orgijournalse.org

Such models are valuable for screening new, hypothetical compounds and prioritizing which ones to synthesize for specific applications based on predicted properties.

Table 3: Example Descriptors for a QSPR Model of Pyrazine Analogues
Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)Size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Polarity and potential for intermolecular interactions. semanticscholar.org
ElectronicHOMO-LUMO Energy GapChemical reactivity and kinetic stability. semanticscholar.org
Quantum-ChemicalDipole MomentOverall polarity of the molecule.

Prediction of Spectroscopic Parameters and Excited State Properties

Computational methods are highly effective for predicting a range of spectroscopic parameters and investigating the behavior of molecules upon electronic excitation. For this compound, these predictions are vital for interpreting experimental spectra and understanding its photophysical properties.

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). nih.govmdpi.com By calculating the transition energies between the ground state and various excited states, TDDFT can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions.

Furthermore, advanced ab initio methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) can provide a highly accurate description of the potential energy surfaces of excited states, especially near conical intersections where different electronic states cross. rsc.org While computationally intensive, such studies are crucial for understanding photochemical reaction pathways and fluorescence or phosphorescence properties. A study on pyrazine itself demonstrated that the XMS-CASPT2 method provides qualitatively correct potential energy surfaces for its low-lying excited singlet states. rsc.org These calculations can reveal the nature of the excited states (e.g., n→π* or π→π* transitions) and predict properties like fluorescence lifetimes.

Table 4: Computational Methods for Predicting Spectroscopic and Excited State Properties
PropertyComputational MethodPredicted Information
UV-Vis SpectrumTDDFT, CASPT2Absorption wavelengths (λmax), oscillator strengths, nature of electronic transitions. mdpi.comrsc.org
Excited State GeometryTDDFT, CASSCF/CASPT2Structural changes upon electronic excitation.
Emission PropertiesTDDFT, (XMS)-CASPT2Fluorescence/phosphorescence energies, singlet-triplet energy gaps. rsc.org
Photochemical ReactivityCASSCF/CASPT2Potential energy surfaces, conical intersections, reaction pathways from excited states. rsc.org

Applications of 2 Ethylsulfanyl Methyl Pyrazine in Advanced Analytical Chemistry and Sensor Development

Development of Highly Sensitive and Selective Analytical Methods for Detection in Complex Scientific Matrices

The scientific literature lacks specific methods for the highly sensitive and selective detection of 2-[(Ethylsulfanyl)methyl]pyrazine in complex matrices. General methods for other volatile sulfur compounds and pyrazines often involve gas chromatography (GC) coupled with various detectors. For instance, sulfur-selective detectors like the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) could potentially be employed for selective detection. newfoodmagazine.com High-resolution mass spectrometry (HRMS) coupled with GC would also likely provide the necessary selectivity and sensitivity.

Innovative Extraction and Pre-concentration Techniques for this compound in Research Samples

Specific extraction and pre-concentration techniques for this compound from research samples have not been reported. However, for volatile and semi-volatile compounds in complex matrices like coffee, headspace solid-phase microextraction (HS-SPME) is a common and effective technique. newfoodmagazine.commdpi.comnih.gov Different fiber coatings could be tested for their affinity towards this sulfur-containing pyrazine (B50134). Other potential methods could include stir bar sorptive extraction (SBSE) or solvent-assisted flavor evaporation (SAFE). The efficacy of these techniques for this compound would need to be experimentally validated.

Emerging Research Applications of 2 Ethylsulfanyl Methyl Pyrazine in Materials Science and Catalysis

2-[(Ethylsulfanyl)methyl]pyrazine as a Ligand Precursor in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of materials with significant potential in gas storage, separation, and catalysis. nih.govnih.gov The synthesis of these materials relies on the self-assembly of metal ions with organic ligands. The structure of this compound, featuring both pyrazine (B50134) nitrogen atoms and a thioether sulfur atom, presents multiple binding opportunities for metal centers.

Research on similar flexible multimodal thioether pyrazine ligands has demonstrated their ability to form coordination polymers with varying dimensionalities. For instance, the reaction of bis(2-pyrazylmethyl)sulfide with silver salts has yielded 1-D, 2-D, and 3-D coordination polymers, with the final structure influenced by the solvent and the counter-anion. acs.org Similarly, pyrazine-thiophane ligands have been used to create two-dimensional coordination polymers with silver(I) nitrate (B79036). nih.gov In these structures, the sulfur atoms of the thioether groups were observed to coordinate preferentially to the silver ions. nih.gov

Pyrazine derivatives have also been integral to the construction of highly porous MOFs. For example, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine has been used to synthesize two zinc-based MOF isomers with high BET surface areas, which have shown potential for CO2 and light hydrocarbon separation. rsc.org Furthermore, pyrazine itself has been employed as a linker in cobalt(II) succinate (B1194679) coordination polymers, where it influences the final architecture and properties related to gas adsorption. nih.gov A three-dimensional MOF containing both Fe(II) and Ag(I) ions with 2-pyrazinecarboxylic acid as a ligand has also been synthesized, demonstrating catalytic properties. acs.org

Given these examples, this compound is a promising candidate for the synthesis of novel coordination polymers and MOFs. The flexibility of the (ethylsulfanyl)methyl chain could lead to the formation of unique network topologies, and the presence of both "hard" nitrogen and "soft" sulfur donor atoms could enable the construction of heterometallic frameworks with interesting magnetic or catalytic properties.

Compound NameApplication in Coordination ChemistryReference
bis(2-pyrazylmethyl)sulfideFormation of Ag(I) coordination polymers with increasing structural dimensionality from 1-D to 3-D. acs.org
5,7-dihydro-1H,3H-dithieno[3,4-b:3′,4′-e]pyrazineSynthesis of two-dimensional silver(I) nitrate coordination polymers. nih.gov
2,3,5,6-tetrakis(4-carboxyphenyl)pyrazineConstruction of highly porous Zn(II)-based MOF isomers for CO2 and light hydrocarbon adsorption. rsc.org
PyrazineUsed as a linker in the formation of 1D and 3D cobalt(II) succinate coordination polymers for gas adsorption and sensing applications. nih.gov
2-Pyrazinecarboxylic acidSynthesis of a 3D heterometallic [Fe-Ag] MOF with catalytic activity. acs.org

Integration of this compound into Functional Polymeric Materials and Nanostructures

Pyrazine-based polymers are recognized for their potential in technological applications, including light-responsive and photovoltaic devices. lifechemicals.com The incorporation of a pyrazine ring into a polymer backbone can impart desirable electronic and optical properties. For instance, low-bandgap π-conjugated pyrazine polymers have been synthesized for use in photovoltaics. lifechemicals.com

The development of functionalized pyrazines is a key area of research for materials science. lifechemicals.com While specific research on polymers derived from this compound is not available, the structure lends itself to several polymerization strategies. The pyrazine ring could be incorporated into the main chain or as a pendant group, and the thioether moiety could be used for post-polymerization modification or to influence the material's properties, such as its affinity for certain metals or its thermal stability.

The self-assembly of pyrazine derivatives into one-dimensional micro/nanostructures has also been explored. For example, molecules based on pyrazino[2,3-g]quinoxaline (B3350192) units have been shown to self-assemble into microfibers that act as low-loss optical waveguides. researchgate.net The nonplanar nature of these molecules helps to minimize fluorescence quenching in the solid state. researchgate.net The flexible side chain of this compound could play a crucial role in directing the self-assembly of such nanostructures.

Investigation of this compound in Homogeneous and Heterogeneous Catalysis

Pyrazine derivatives have been utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, manganese pincer complexes have been used for the synthesis of pyrazines and quinoxalines through acceptorless dehydrogenative coupling routes. nih.govacs.org Iron(II) complexes featuring tridentate pyrazine-bis(2,6-arylimino) ligands have been employed as catalysts for ethylene (B1197577) polymerization. researchgate.net These catalysts, when activated with alkylaluminums, have shown catalytic activity, although less than their pyridine-based counterparts. researchgate.net

In the realm of heterogeneous catalysis, the dehydrogenation of piperazines to form pyrazine derivatives has been reported using various catalysts. nih.gov Industrially, pyrazines are synthesized via the condensation of ethylenediamine (B42938) with vicinal diols using heterogeneous catalysts. acs.org

The catalytic potential of MOFs derived from pyrazine ligands is also an active area of research. A 3D MOF containing Fe(II), Ag(I), and 2-pyrazinecarboxylic acid has demonstrated size-selective Lewis acid catalysis. acs.org The porous nature of MOFs allows for the diffusion of substrates to the active metal centers within the framework.

Given its structure, this compound could be investigated as a ligand in transition metal complexes for homogeneous catalysis. The electronic properties of the pyrazine ring and the steric bulk of the (ethylsulfanyl)methyl group could be tuned to influence the activity and selectivity of the catalyst. Furthermore, its incorporation into MOFs could lead to new heterogeneous catalysts with unique substrate selectivity.

Catalyst/Ligand SystemCatalytic ApplicationReference
Manganese Pincer ComplexesHomogeneous catalysis for the synthesis of pyrazines and quinoxalines. nih.govacs.org
Iron(II) complexes with pyrazine-bis(2,6-arylimino) ligandsHomogeneous catalysis for ethylene polymerization. researchgate.net
Heterogeneous catalystsDehydrogenation of piperazines to form pyrazine derivatives. nih.gov
3D [Fe-Ag] MOF with 2-pyrazinecarboxylic acidHeterogeneous size-selective Lewis acid catalysis. acs.org

Exploration of Structure-Function Relationships for Advanced Materials Derived from this compound

Understanding the relationship between the molecular structure of a compound and the properties of the resulting material is crucial for the rational design of new advanced materials. researchgate.netrsc.org For pyrazine-based materials, research has focused on how modifications to the pyrazine core and its substituents affect the final properties.

In the context of coordination polymers and MOFs, the geometry and flexibility of the pyrazine-based ligand, along with the choice of metal ion and synthesis conditions, dictate the topology and porosity of the resulting framework. nih.govacs.orgrsc.org These structural features, in turn, determine the material's performance in applications such as gas separation and catalysis. rsc.orgacs.org

For functional organic materials, the introduction of nonplanar conjugated segments and long alkyl chains in pyrazino[2,3-g]quinoxaline derivatives has been shown to influence their solid-state emission and their ability to form low-loss optical waveguides. researchgate.net The interplay between molecular geometry, intermolecular interactions, and the resulting morphology is a key area of investigation. researchgate.net

While specific structure-function relationships for materials derived from this compound have not been established, its unique combination of a rigid aromatic core and a flexible thioether side chain offers a rich platform for such studies. The orientation of the (ethylsulfanyl)methyl group relative to the pyrazine ring, and the coordination behavior of the nitrogen and sulfur atoms, would be critical factors in determining the structure and, consequently, the function of any derived materials.

Future Research Directions and Unanswered Questions for 2 Ethylsulfanyl Methyl Pyrazine

Elucidating Undiscovered Synthetic Pathways and Scalable Production Methods

Current synthetic routes to 2-[(Ethylsulfanyl)methyl]pyrazine and other alkylated, sulfur-containing pyrazines often rely on established methods like the Maillard reaction or the condensation of α-dicarbonyl compounds with amino compounds. researchgate.netmdpi.comnih.gov However, these methods can sometimes result in low yields and the formation of complex mixtures, necessitating extensive purification. acs.org Future research should focus on developing more efficient and scalable synthetic strategies.

One promising avenue is the exploration of novel catalytic systems. For instance, the use of earth-abundant metal complexes, such as manganese pincer complexes, has shown success in the acceptorless dehydrogenative coupling of β-amino alcohols to produce symmetrical pyrazine (B50134) derivatives. acs.org Investigating similar catalytic approaches for the synthesis of unsymmetrical and functionalized pyrazines like this compound could lead to more atom-economical and environmentally benign processes. acs.org

Furthermore, biocatalytic and fermentation-based methods, which are increasingly recognized for their specificity and milder reaction conditions, warrant deeper investigation. researchgate.net Identifying or engineering microorganisms or enzymes capable of producing this compound from simple precursors could offer a "natural" and sustainable production route. researchgate.net Research into the enzymatic amination of suitable precursors could also provide a more direct and controlled synthesis. researchgate.net

A key challenge in scaling up production is often the purification process. Therefore, the development of synthetic methods that yield the target compound with high purity, minimizing the need for extensive downstream processing, is of paramount importance for industrial applications. acs.org

Deeper Understanding of Complex Chemical Transformations and Reaction Networks Involving the Compound

The chemical reactivity of this compound is largely dictated by the pyrazine ring and the (ethylsulfanyl)methyl substituent. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic substitution, and this reactivity can be influenced by the nature of its substituents. thieme-connect.de The sulfur atom in the side chain also introduces unique reactivity, including the potential for oxidation and participation in various coupling reactions.

Future research should systematically explore the chemical transformations of this compound. This includes a detailed investigation of its behavior under various reaction conditions, such as oxidation, reduction, and reactions with different electrophiles and nucleophiles. Understanding how the pyrazine ring and the sulfur-containing side chain influence each other's reactivity is crucial. For example, the addition of sulfur nucleophiles to dehydrocyclodipeptides, a related class of compounds, has been shown to be a mild and effective method for functionalization. rsc.orgrsc.org Similar studies on this compound could reveal new synthetic possibilities.

Investigating the compound's role in complex reaction networks, such as those occurring during the thermal processing of food (Maillard reaction), is another critical area. researchgate.netnih.govmdpi.com While it's known that pyrazines are formed in these reactions, the specific pathways leading to sulfur-containing pyrazines and their subsequent transformations are not fully understood. nih.govacs.org Elucidating these reaction networks can provide valuable insights into flavor development and potential formation of other bioactive compounds.

Probing Novel Biological Mechanisms at the Molecular Level (Non-Clinical)

Pyrazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govresearchgate.netnih.govnih.gov The presence of a sulfur-containing substituent, as in this compound, can significantly modulate these activities. nih.govnih.govopenmedicinalchemistryjournal.com Future non-clinical research should aim to unravel the specific molecular mechanisms by which this compound exerts its biological effects.

A crucial first step is to identify its molecular targets. Systematic screening against a panel of proteins, such as kinases, proteases, and receptors, could reveal specific binding partners. nih.gov A systematic analysis of the RCSB PDB database has shown that pyrazine-based ligands frequently interact with proteins through hydrogen bonds, π-interactions, and coordination with metal ions. nih.gov Understanding the specific interactions of the (ethylsulfanyl)methyl group will be key to explaining its unique biological profile.

Once potential targets are identified, detailed biochemical and biophysical studies can be employed to characterize the binding affinity and kinetics. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on these interactions. Furthermore, cell-based assays can be used to investigate the downstream effects of these interactions on cellular signaling pathways. For instance, studies on other pyrazine derivatives have shown their ability to modulate pathways involved in cell proliferation and inflammation. nih.govnih.gov

Advancements in Computational Modeling for Predictive Chemical and Biological Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. eurasianjournals.com For this compound, computational modeling can be applied to several key areas.

In the realm of synthetic chemistry, quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction mechanisms and predict the feasibility of novel synthetic pathways. science.gov This can help in optimizing reaction conditions and identifying promising catalysts.

For understanding its biological activity, molecular docking and molecular dynamics (MD) simulations can be employed to predict how this compound binds to potential protein targets. nih.goveurasianjournals.comnih.gov These simulations can provide detailed insights into the binding mode, identify key interacting residues, and estimate the binding affinity. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. nih.govnih.gov

Furthermore, quantitative structure-activity relationship (QSUR) models can be developed to predict the biological activity of a series of related pyrazine derivatives based on their chemical structures. epa.gov These models can accelerate the discovery of new compounds with desired properties by prioritizing which molecules to synthesize and test. Semiempirical calculations have also been used to study the electronic properties of sulfur-containing heterocycles, which can be correlated with their reactivity and biological activity. acs.org

Exploration of Synergy with Other Chemical Entities in Multifunctional Research Applications

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in various fields, including materials science and medicine. Future research should explore the potential synergistic effects of this compound when combined with other chemical entities.

In the context of flavor chemistry, understanding how this compound interacts with other volatile compounds to create a specific aroma profile is a key area for investigation. thegoodscentscompany.comthegoodscentscompany.com Its nutty and roasted aroma could be enhanced or modified by the presence of other flavor molecules.

From a materials science perspective, pyrazine-based compounds have been explored for their potential in developing new materials with interesting electronic or optical properties. researchgate.net Investigating how the incorporation of this compound into polymers or other materials affects their properties could lead to novel applications.

Q & A

Basic Research Question

  • UV-Vis spectroscopy : Monitors S₁→S₂ electronic transitions, validated against experimental absorption spectra .
  • Multiconfiguration time-dependent Hartree (MCTDH) : Simulates nuclear motion across all 24 vibrational modes to resolve coupling between electronic states .
  • NMR and spectrophotometric titrations : Determine basicity (pKa) of pyrazine-bound metal complexes; chemical shifts (e.g., β-protons at 8.24–8.45 ppm) correlate with metal-ligand interactions .

How does the S₁-S₂ electronic state transition impact the molecular dynamics of this compound, and what role do vibrational modes play in its spectroscopic behavior?

Advanced Research Question
The S₁ and S₂ states exhibit strong non-adiabatic coupling, driven by:

  • Vibrational mode symmetry : Out-of-plane bending modes (e.g., ring puckering) mediate conical intersections, causing ultrafast internal conversion .
  • Weakly coupled modes : 20 low-frequency vibrations perturb the Franck-Condon region, broadening absorption bands. MCTDH simulations reveal these contribute <5% to spectral linewidths but are critical for reproducing experimental data .

What methodologies are employed to analyze the coordination chemistry of this compound with transition metals, and how does the ethylsulfanyl group influence binding modes?

Advanced Research Question

  • X-ray crystallography : Resolves Ag⁺ coordination geometries (e.g., tetrahedral vs. square-planar) in self-assembled cages. Ethylsulfanyl’s steric bulk favors bridging over monodentate binding .
  • Electrochemical assays : Assess redox activity; the ethylsulfanyl group’s electron-donating nature stabilizes metal-ligand charge-transfer states, reducing radical formation .

How can researchers reconcile discrepancies in reported reaction yields or byproduct formation during the synthesis of this compound derivatives?

Data Contradiction Analysis
Discrepancies arise from:

  • Catalyst efficiency : Tungsten clusters ([W₄O₁₃]²⁻) enhance glucose-to-pyrazine conversion (40% yield) but degrade under acidic conditions, leading to variable results .
  • Multi-step vs. one-step synthesis : Multi-step routes (e.g., Hofmann rearrangements) achieve higher purity (>90%) but lower scalability compared to catalytic methods .
    Resolution : Optimize reaction monitoring (e.g., LC-MS for intermediate tracking) and compare activation energies via DFT calculations.

What in vitro assays are recommended to evaluate the iron-chelating potential of this compound derivatives, and how do structural modifications affect their redox activity?

Advanced Research Question

  • Ascorbate oxidation assays : Quantify Fe³⁺ reduction to Fe²⁺; pyrazine derivatives with electron-withdrawing groups (e.g., sulfonyl) show suppressed ROS generation .
  • Benzoate hydroxylation tests : Measure hydroxyl radical scavenging; ethylsulfanyl’s hydrophobicity enhances membrane permeability, improving chelation efficacy in cellular models .
    Structural insights : Methyl groups at the pyrazine N-atom stabilize Fe complexes, reducing redox cycling by 60% compared to unsubstituted analogs .

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